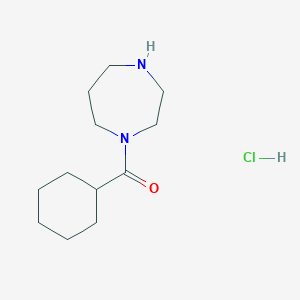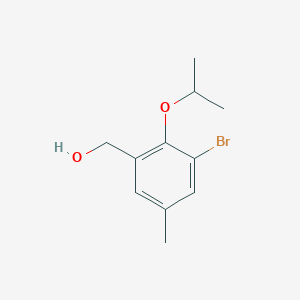
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol is a chemical compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . It is characterized by the presence of a bromine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol typically involves the bromination of 2-isopropoxy-5-methylphenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 3-bromo-2-isopropoxy-5-methylbenzaldehyde or 3-bromo-2-isopropoxy-5-methylbenzoic acid.
Reduction: Formation of 2-isopropoxy-5-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the isopropoxy group.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of a methanol group.
3-Bromo-2-isopropoxy-5-methylphenylboronic acid: Similar structure but contains a boronic acid group.
Uniqueness
(3-Bromo-2-isopropoxy-5-methylphenyl)methanol is unique due to the presence of both the isopropoxy and methanol groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2056110-55-3 |
|---|---|
Fórmula molecular |
C11H15BrO2 |
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
(3-bromo-5-methyl-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)14-11-9(6-13)4-8(3)5-10(11)12/h4-5,7,13H,6H2,1-3H3 |
Clave InChI |
AQEOSSVBAVZXEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OC(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


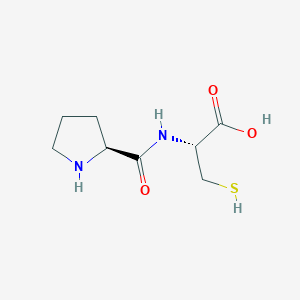
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
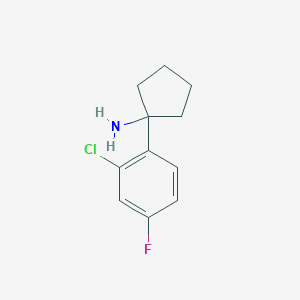

![1-[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine](/img/structure/B11745119.png)
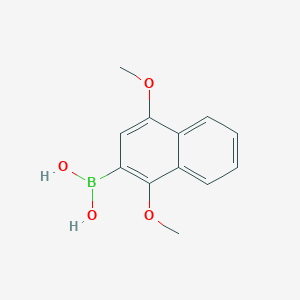
![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11745134.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)
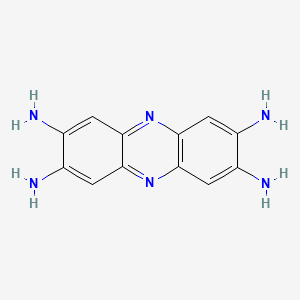
![1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)
